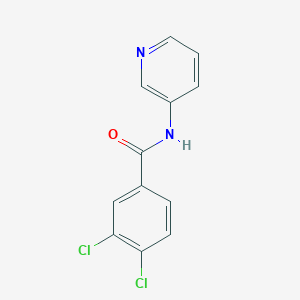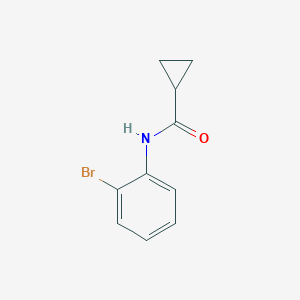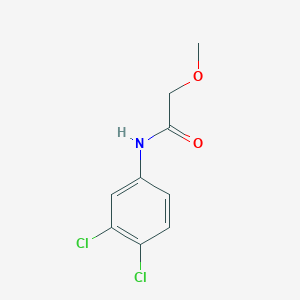
3,4-Dichloro-N-pyridin-3-yl-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-N-pyridin-3-yl-benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as DCB and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 3,4-Dichloro-N-pyridin-3-yl-benzamide is not fully understood. However, it is believed to inhibit the activity of various enzymes and proteins by binding to their active sites. It has been shown to bind to the ATP-binding site of protein kinase CK2, thereby inhibiting its activity. It has also been shown to bind to the ATP-binding site of cyclin-dependent kinase 2, thereby inhibiting its activity. Additionally, it has been shown to bind to the DNA-binding site of DNA topoisomerase II, thereby inhibiting its activity.
Biochemical and Physiological Effects:
3,4-Dichloro-N-pyridin-3-yl-benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the p53 pathway. It has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels, thereby inhibiting tumor growth. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the activity of various inflammatory enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-Dichloro-N-pyridin-3-yl-benzamide has several advantages for lab experiments. It is a potent inhibitor of various enzymes and proteins, which makes it an ideal tool compound for studying their role in biological systems. It is also relatively easy to synthesize and purify, which makes it readily available for use in experiments. However, there are also limitations to its use in lab experiments. It has been shown to have low solubility in water, which can limit its use in aqueous-based experiments. Additionally, it has been shown to have cytotoxic effects at high concentrations, which can limit its use in cell-based assays.
Orientations Futures
There are several future directions for the study of 3,4-Dichloro-N-pyridin-3-yl-benzamide. One direction is to study its potential applications in the treatment of various diseases such as cancer and inflammation. Another direction is to study its potential use as a tool compound for studying the role of various enzymes and proteins in biological systems. Additionally, there is a need to develop new synthetic methods for the compound that can improve its solubility and reduce its cytotoxic effects.
Méthodes De Synthèse
3,4-Dichloro-N-pyridin-3-yl-benzamide can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 3,4-dichloropyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and the product is purified using column chromatography.
Applications De Recherche Scientifique
3,4-Dichloro-N-pyridin-3-yl-benzamide has been extensively studied for its potential applications in scientific research. It has been used as a tool compound to study the role of various enzymes and proteins in biological systems. It has been shown to inhibit the activity of various enzymes such as protein kinase CK2, cyclin-dependent kinase 2, and DNA topoisomerase II. It has also been used to study the role of various proteins such as p53 and Bcl-2 in cancer cells.
Propriétés
Numéro CAS |
304885-01-6 |
|---|---|
Nom du produit |
3,4-Dichloro-N-pyridin-3-yl-benzamide |
Formule moléculaire |
C12H8Cl2N2O |
Poids moléculaire |
267.11 g/mol |
Nom IUPAC |
3,4-dichloro-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C12H8Cl2N2O/c13-10-4-3-8(6-11(10)14)12(17)16-9-2-1-5-15-7-9/h1-7H,(H,16,17) |
Clé InChI |
YIFKMNQYIAKKJF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
SMILES canonique |
C1=CC(=CN=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Solubilité |
40 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 3-[(methylsulfonyl)amino]benzoate](/img/structure/B185068.png)











